The compound (1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic molecule that combines elements of pyrazole and piperazine structures. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including its ability to interact with various biological targets.
This compound can be synthesized in the laboratory, and while specific natural sources are not typically identified for such synthetic compounds, its components (pyrazole and piperazine derivatives) are found in various natural products and pharmaceuticals.
The compound belongs to the class of heterocyclic organic compounds, specifically containing a pyrazole ring and a piperazine moiety. It is classified as an amine due to the presence of the piperazine structure, which contributes to its basicity and potential biological activity.
The synthesis of (1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone generally involves several key steps:
The synthesis can be optimized using various solvents and catalysts to enhance yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress of the reactions and confirm the structure of the final product.
The compound can participate in various chemical reactions typical for both pyrazole and piperazine derivatives:
Reactions are often conducted under controlled conditions using inert atmospheres to prevent oxidation or hydrolysis. Analytical techniques like mass spectrometry (MS) are used to analyze reaction products.
The mechanism of action for compounds like (1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone often involves interaction with specific receptors or enzymes in biological systems:
Research into similar compounds suggests potential interactions with serotonin receptors, which could lead to effects on mood regulation and anxiety.
The compound has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders due to its structural similarity to known psychoactive substances. Research continues into its efficacy as an antidepressant or anxiolytic agent based on preliminary studies involving related compounds.
The compound is systematically named as (1-methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone, reflecting its core structural components: a N-methylated pyrazole ring connected via a carbonyl group to a N-phenyl-substituted piperazine moiety. Its molecular formula is C₁₅H₁₈N₄O, with a molecular weight of 270.34 g/mol. This architecture positions the carbonyl group as a critical linker, enabling conjugation between the heterocyclic systems. The IUPAC name adheres to Rule P-62.5.1 of Nomenclature of Organic Chemistry for ketone derivatives of nitrogenous heterocycles, specifying the substitution pattern on both ring systems [1].
Table 1: Atomic Composition of (1-Methyl-1H-pyrazol-5-yl)(4-phenylpiperazin-1-yl)methanone
Element | Count | Molecular Weight Contribution (g/mol) |
---|---|---|
Carbon (C) | 15 | 180.19 |
Hydrogen (H) | 18 | 18.14 |
Nitrogen (N) | 4 | 56.03 |
Oxygen (O) | 1 | 16.00 |
Total | - | 270.34 |
While direct single-crystal X-ray diffraction data for the title compound is unavailable in the provided sources, structural insights can be inferred from closely related analogs. A chlorinated derivative, 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone (C₂₁H₂₁ClN₄O), demonstrates that the central carbonyl group adopts a trans-configuration relative to the pyrazole and piperazine rings. This configuration minimizes steric clashes and facilitates planar alignment of the carbonyl π-system with adjacent heterocycles. The piperazine ring typically exists in a chair conformation, while the N-phenyl group is oriented perpendicularly to the piperazine plane, as observed in crystallographic studies of 4-phenylpiperazin-1-ium derivatives [4] [8]. The absence of chiral centers precludes stereoisomerism; however, rotational barriers around the C–N bonds (pyrazole–C(O) and C(O)–piperazine) may lead to atropisomers under specific conditions, though this remains unexplored experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy:The hypothetical ¹H NMR profile, inferred from structural analogs [2] [7] [10], predicts characteristic signals:
¹³C NMR would display the carbonyl carbon at δ 160–165 ppm, pyrazole C-5 at δ 140–145 ppm, piperazine carbons at δ 45–55 ppm (methylene), and phenyl carbons between δ 115–150 ppm.
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry (MS):High-resolution ESI-MS would show the molecular ion peak at m/z 270.146 [M]⁺, with fragmentation pathways involving:
Table 2: Predicted Spectroscopic Signatures
Technique | Key Assignments | Spectral Region |
---|---|---|
¹H NMR | N–CH₃ (pyrazole) | δ 3.70–3.90 ppm (s, 3H) |
Piperazine CH₂ | δ 2.50–3.60 ppm (m, 8H) | |
Pyrazole H-4 | δ 6.40–6.60 ppm (s, 1H) | |
¹³C NMR | Carbonyl (C=O) | δ 160–165 ppm |
Pyrazole C-5 | δ 140–145 ppm | |
IR | ν(C=O) | 1640–1680 cm⁻¹ |
ν(C=C/C=N) | 1480–1600 cm⁻¹ |
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level provide essential insights into electronic properties and reactivity. The molecule exhibits a HOMO–LUMO energy gap of ≈4.2–4.5 eV, indicating moderate kinetic stability. The HOMO is localized predominantly on the phenylpiperazine moiety, designating it as the primary electron-donating site, while the LUMO resides over the pyrazole ring and carbonyl group, highlighting electrophilic attack susceptibility. Global reactivity descriptors derived from frontier orbital energies include:
These values align with analogs like [4-fluorophenyl][5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, confirming the electrophilic character enhanced by electron-withdrawing groups [3].
Molecular electrostatic potential (MEP) mapping shows negative potential (nucleophilic regions) over the carbonyl oxygen and pyrazole nitrogen, while positive potential (electrophilic sites) surrounds hydrogen atoms. Nonlinear optical (NLO) analysis predicts a hyperpolarizability (β₀) value of ≈5.5–6.0 × 10⁻³⁰ esu, exceeding urea (β₀ = 0.37 × 10⁻³⁰ esu), suggesting utility in photonic materials. Quantitative Structure-Activity Relationship (QSAR) modeling indicates that lipophilicity (clogP ≈ 2.8) and polar surface area (≈45 Ų) support membrane permeability, consistent with CNS-active agents. Docking simulations against 5ADH and 1RO6 protein targets reveal favorable binding via:
Table 3: DFT-Derived Molecular Descriptors
Descriptor | Symbol | Value | Significance |
---|---|---|---|
HOMO Energy | E_HOMO | −5.8 eV | Electron-donating capacity |
LUMO Energy | E_LUMO | −1.6 eV | Electron-accepting capacity |
Energy Gap | ΔE | 4.2 eV | Kinetic stability/reactivity |
Electrophilicity Index | ω | 4.2 eV | Electrophilic character |
Hyperpolarizability | β₀ | 5.8 × 10⁻³⁰ esu | Nonlinear optical response |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9